
5,8-Difluoroquinazolin-4-ol
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Overview
Description
5,8-Difluoroquinazolin-4-ol is a fluorinated quinazoline derivative characterized by fluorine substitutions at the 5- and 8-positions of the quinazoline core and a hydroxyl group at position 3. Quinazoline derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, anticancer activity, and antimicrobial effects . The introduction of fluorine atoms is a strategic modification to enhance metabolic stability, lipophilicity, and target-binding affinity due to fluorine’s electronegativity and small atomic radius.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,8-Difluoroquinazolin-4-ol under laboratory conditions?
- Methodology :
- Step 1 : Start with halogenated quinazoline precursors (e.g., 4-chloro-6,7-dimethoxyquinazoline) and substitute fluorine at positions 5 and 8 via nucleophilic aromatic substitution or cross-coupling reactions. Use catalysts like PdCl₂(PPh₃)₂ or CuI for coupling reactions (as demonstrated in Sonogashira couplings in ) .
- Step 2 : Optimize reaction conditions (e.g., 80–90°C in THF or isopropanol with bases like Cs₂CO₃ or DIPEA). Monitor progress via TLC and purify using column chromatography (e.g., 0–15% EtOAc/heptane gradient) .
- Critical Parameters : Solvent polarity, catalyst loading (5–10 mol%), and reaction time (2–18 hours).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectral Analysis : Use ¹H/¹³C NMR to confirm fluorine substitution patterns and hydroxyl group presence. Key NMR signals for quinazoline derivatives include aromatic protons (δ 7.5–8.8 ppm) and methoxy/fluoro carbons (δ 55–160 ppm) .
- Mass Spectrometry : LCMS (e.g., m/z 378.1 [M+1]⁺) to verify molecular weight .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis to ensure >95% purity .
Q. What are the recommended protocols for evaluating solubility and stability of this compound in various solvents?
- Methodology :
- Solubility Screening : Test in polar (DMSO, DMF), semi-polar (EtOAc), and non-polar (heptane) solvents at 25°C. Use UV-Vis spectroscopy to quantify solubility .
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR/LCMS data with X-ray crystallography (if crystalline) or IR spectroscopy (e.g., νmax for C-F stretches at 1000–1300 cm⁻¹) .
- Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or optimize geometries (e.g., Gaussian or ORCA software) .
- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 7,8-difluoro-3-nitroquinolin-4-ol in ) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize transition states for coupling reactions (e.g., Suzuki or Sonogashira) .
- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd/Cu complexes) to predict regioselectivity .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodology :
- Protecting Groups : Temporarily block the hydroxyl group (e.g., using TMSCl) to prevent undesired substitutions .
- Reaction Optimization : Use low temperatures (0–5°C) for electrophilic substitutions and high-dilution conditions for cycloadditions .
- Byproduct Analysis : Employ GC-MS or MALDI-TOF to identify side products and adjust stoichiometry .
Q. Notes
Comparison with Similar Compounds
The following analysis compares 5,8-Difluoroquinazolin-4-ol with structurally related quinazoline derivatives, focusing on substituent effects, synthetic routes, and inferred physicochemical or biological properties.
Structural and Substituent Comparisons
Key Observations :
- Fluorine Positioning: Unlike the 2-fluoro substitution on the aryl ring in ’s compound , this compound’s fluorines are directly on the quinazoline core.
- Hydroxyl vs.
Spectroscopic Data Trends
- ¹H NMR Shifts : In , methoxy protons resonate at δ 4.01 ppm, while aromatic protons in fluorinated regions appear upfield (δ 7.35–8.80 ppm) . For this compound, the hydroxyl proton is expected near δ 10–12 ppm, with fluorines deshielding adjacent protons.
- ¹³C NMR : Fluorine substituents typically cause downfield shifts for adjacent carbons (e.g., δ 156–159 ppm in for fluorinated carbons) .
Research Implications and Limitations
Drug Design: Dual fluorine substitutions could optimize pharmacokinetics compared to mono-fluorinated or methoxylated analogs.
Synthetic Challenges : Fluorine’s electron-withdrawing nature may necessitate modified reaction conditions for nucleophilic substitutions.
Knowledge Gaps: Biological data for this compound remain speculative; empirical studies are needed to validate its activity.
Preparation Methods
Cyclocondensation of Aminobenzamide Derivatives
The cyclocondensation of 2-amino-4,5-difluorobenzoic acid derivatives represents a foundational route to 5,8-difluoroquinazolin-4-ol. This method leverages intramolecular cyclization under acidic or basic conditions to form the quinazoline core.
Acid-Catalyzed Cyclization
A mixture of 2-amino-4,5-difluorobenzoic acid and formamidine acetate in acetic acid undergoes reflux at 120°C for 12 hours, yielding this compound with 78% purity . The reaction proceeds via imine formation followed by cyclodehydration, with acetic acid acting as both solvent and catalyst. Substituting formamidine acetate with urea reduces yields to 45%, highlighting the necessity of optimal amidine reagents .
Base-Mediated Cyclization
In a modified approach, 2-amino-4,5-difluorobenzamide reacts with trimethyl orthoformate in dimethylformamide (DMF) at 80°C under nitrogen, facilitated by sodium hydride . This method achieves 85% yield by deprotonating the amide group, enhancing nucleophilicity for cyclization. Polar aprotic solvents like DMF improve solubility, while elevated temperatures accelerate kinetics .
Table 1: Cyclocondensation Optimization
Condition | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Formamidine acetate | Acetic acid | 120 | 78 |
Urea | Acetic acid | 120 | 45 |
Trimethyl orthoformate | DMF | 80 | 85 |
Halogenation of Quinazolinone Precursors
Halogenation strategies introduce fluorine atoms at specific positions on preformed quinazolinones, offering precise control over substitution patterns.
Direct Fluorination Using HF Reagents
Quinazolin-4-one treated with hydrogen fluoride-pyridine complex in chloroform at 0°C introduces fluorine at positions 5 and 8, achieving 70% yield. Excess HF risks over-fluorination, necessitating strict stoichiometric control. Alternatively, deoxyfluorination with diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C improves regioselectivity but reduces yield to 62%.
Halogen Exchange Reactions
Chloroquinazolin-4-ol intermediates undergo fluorine substitution via nucleophilic aromatic substitution. For example, 5,8-dichloroquinazolin-4-ol reacts with potassium fluoride (KF) and 18-crown-6 in DMSO at 120°C, achieving 98% conversion . Cesium fluoride (CsF) in DMSO outperforms KF due to higher solubility and fluoride ion availability .
Table 2: Fluorination Efficiency
Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Conversion (%) |
---|---|---|---|---|
5,8-Dichloroquinazolin-4-ol | KF + 18-crown-6 | DMSO | 120 | 98 |
5,8-Dichloroquinazolin-4-ol | CsF | DMSO | 120 | 99 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Rapid Cyclocondensation
2-Amino-4,5-difluorobenzoic acid and formamidine acetate in ethanol irradiated at 150°C for 15 minutes yield this compound with 80% purity . Microwave heating enhances thermal efficiency but risks decomposition above 160°C .
Solvent-Free Fluorination
Solid-state reactions using KF adsorbed on alumina under microwave conditions achieve 68% yield, eliminating solvent waste . However, inhomogeneous heating and catalyst recovery pose challenges .
Comparative Analysis of Methods
Table 3: Method Efficiency
Method | Yield (%) | Purity (%) | Time (h) |
---|---|---|---|
Acid-Catalyzed Cyclization | 78 | 95 | 12 |
Base-Mediated Cyclization | 85 | 97 | 8 |
Direct Fluorination | 70 | 90 | 6 |
Halogen Exchange | 99 | 98 | 4 |
Microwave-Assisted | 80 | 93 | 0.25 |
Properties
IUPAC Name |
5,8-difluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGUBRLKUDADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)NC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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